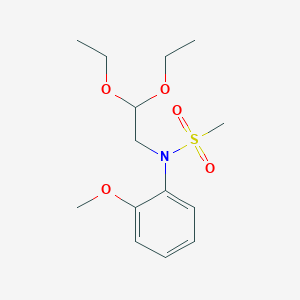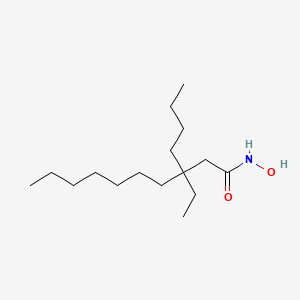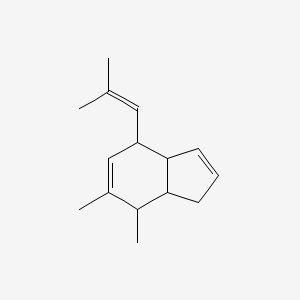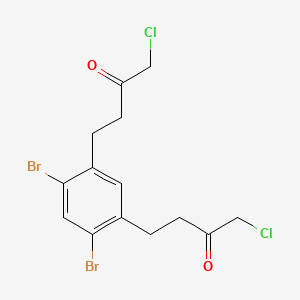
4,4'-(4,6-Dibromo-1,3-phenylene)bis(1-chlorobutan-2-one)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-(4,6-Dibromo-1,3-phenylene)bis(1-chlorobutan-2-one) is a synthetic organic compound characterized by the presence of bromine and chlorine atoms attached to a phenylene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(4,6-Dibromo-1,3-phenylene)bis(1-chlorobutan-2-one) typically involves the bromination of a phenylene precursor followed by chlorination. The reaction conditions often require the use of bromine and chlorine reagents under controlled temperatures and pressures to ensure the selective addition of halogens to the phenylene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing specialized equipment to handle the reactive halogen species. The production process must adhere to strict safety and environmental regulations due to the hazardous nature of the reagents involved.
Chemical Reactions Analysis
Types of Reactions
4,4’-(4,6-Dibromo-1,3-phenylene)bis(1-chlorobutan-2-one) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can lead to the formation of less halogenated derivatives.
Substitution: Halogen atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce less halogenated compounds.
Scientific Research Applications
4,4’-(4,6-Dibromo-1,3-phenylene)bis(1-chlorobutan-2-one) has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of flame retardants and other specialty chemicals.
Mechanism of Action
The mechanism by which 4,4’-(4,6-Dibromo-1,3-phenylene)bis(1-chlorobutan-2-one) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The halogen atoms in the compound can form strong bonds with these targets, leading to inhibition or activation of specific biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1,1’-(4,6-Dibromo-1,3-phenylene)bis(3-dodecylurea): Similar in structure but with urea groups instead of chlorobutanone.
Phenol, 4,4’-(1-methylethylidene)bis[2,6-dibromo-]: Contains bromine atoms but differs in the functional groups attached to the phenylene ring.
4,4′-Isopropylidenebis[2-(2,6-dibromophenoxy)ethanol]: Similar brominated phenylene structure with different substituents.
Properties
CAS No. |
89767-85-1 |
|---|---|
Molecular Formula |
C14H14Br2Cl2O2 |
Molecular Weight |
445.0 g/mol |
IUPAC Name |
1-chloro-4-[2,4-dibromo-5-(4-chloro-3-oxobutyl)phenyl]butan-2-one |
InChI |
InChI=1S/C14H14Br2Cl2O2/c15-13-6-14(16)10(2-4-12(20)8-18)5-9(13)1-3-11(19)7-17/h5-6H,1-4,7-8H2 |
InChI Key |
FYQOUMXZVDCULZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1CCC(=O)CCl)Br)Br)CCC(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


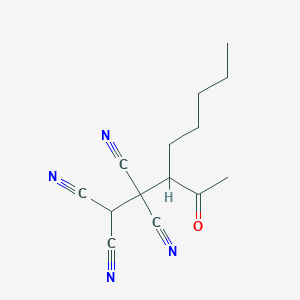
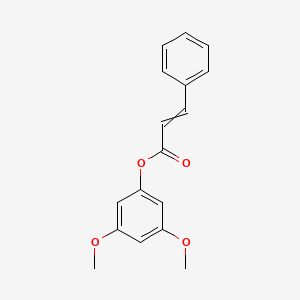
![3-Ethyl-6-methyl-3,5-dihydro-9H-imidazo[1,2-a]purin-9-one](/img/structure/B14379770.png)
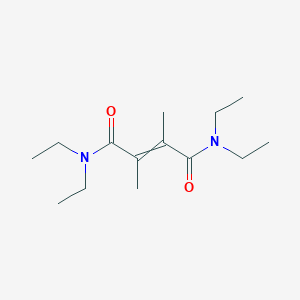
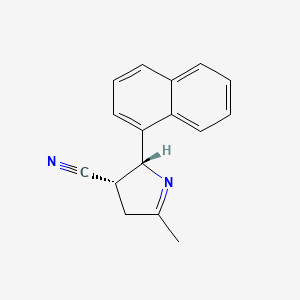

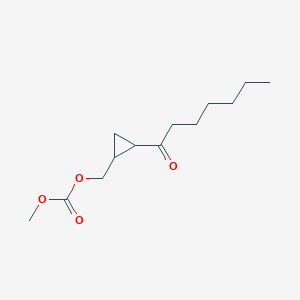
![But-2-yn-1-yl [3-chloro-4-(difluoromethoxy)phenyl]carbamate](/img/structure/B14379797.png)
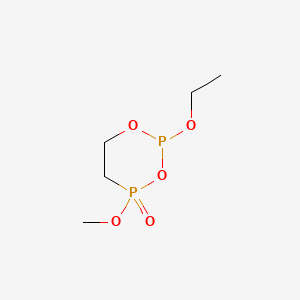
![2-[(Prop-2-yn-1-yl)sulfanyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B14379816.png)
